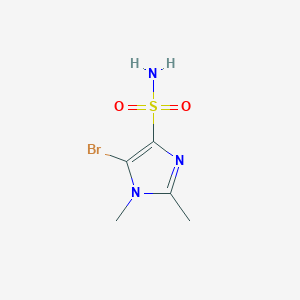

5-bromo-1,2-dimethyl-1H-imidazole-4-sulfonamide

Description

5-Bromo-1,2-dimethyl-1H-imidazole-4-sulfonamide is a brominated imidazole derivative featuring a sulfonamide functional group at the 4-position. Its molecular formula is C₅H₇BrN₃O₂S, with a molecular weight of 285.15 g/mol (derived from sulfonamide substitution of the sulfonyl chloride precursor in ). This compound is commercially available as a synthetic building block for pharmaceutical and chemical research, with pricing ranging from €550.00 (50 mg) to €1,518.00 (500 mg) .

Properties

IUPAC Name |

5-bromo-1,2-dimethylimidazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3O2S/c1-3-8-5(12(7,10)11)4(6)9(3)2/h1-2H3,(H2,7,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMLSIFHZLYVFOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1C)Br)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1,2-dimethyl-1H-imidazole-4-sulfonamide typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.

Sulfonamide Formation: The sulfonamide group can be introduced by reacting the imidazole derivative with sulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for 5-bromo-1,2-dimethyl-1H-imidazole-4-sulfonamide involve scalable and cost-effective synthesis routes. These methods often utilize continuous flow reactors to ensure consistent product quality and high yield .

Chemical Reactions Analysis

Types of Reactions

5-bromo-1,2-dimethyl-1H-imidazole-4-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides.

Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.

Major Products Formed

Substitution Reactions: Products include various substituted imidazoles depending on the nucleophile used.

Oxidation and Reduction Reactions: Products include sulfonic acids and sulfinamides.

Scientific Research Applications

Antibacterial Activity

Research has demonstrated that 5-bromo-1,2-dimethyl-1H-imidazole-4-sulfonamide exhibits significant antibacterial properties. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study:

In a study published in Scientific Reports, the compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth (Inhibition Zone Diameter (IZD) measurements) .

| Bacterial Strain | IZD (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 15 |

| Escherichia coli | 22 | 12 |

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. Its structural features allow it to interact with various biological targets, potentially modulating enzyme activity related to metabolic pathways.

Mechanism of Action:

The bromine atom enhances the compound's ability to form non-covalent interactions with enzyme active sites, while the sulfonamide group can mimic natural substrates or inhibitors .

Cancer Research

There is ongoing research into the anticancer properties of 5-bromo-1,2-dimethyl-1H-imidazole-4-sulfonamide. Preliminary studies suggest that it may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Research Findings:

In vitro studies have shown that the compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7, indicating its potential as a chemotherapeutic agent .

Industrial Applications

Beyond biological applications, 5-bromo-1,2-dimethyl-1H-imidazole-4-sulfonamide is utilized in the development of novel materials and catalysts. Its unique chemical properties make it suitable for synthesizing complex heterocyclic compounds that are valuable in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-bromo-1,2-dimethyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, leading to inhibition of enzyme activity. The bromine atom and methyl groups contribute to the compound’s overall hydrophobicity, enhancing its ability to interact with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Brominated Dihydropyridine Derivatives (7a–d)

A class of 5-bromo-1,4-dihydropyridine derivatives (e.g., compounds 7a–d ) demonstrated significant cytotoxic activity against six cancer cell lines, with 7c (4-chlorophenyl-substituted) exhibiting IC₅₀ values of 32 nM (DLDI) and 43 nM (MCF) . While structurally distinct from the imidazole sulfonamide, these compounds share a brominated heterocyclic core. The 5-bromo substituent in both classes is critical for potency, suggesting that bromination enhances bioactivity in heterocycles by modulating electron density or steric interactions with biological targets. However, the imidazole sulfonamide lacks the dihydropyridine ring, which may reduce its cytotoxicity compared to 7a–d.

Sulfonyl Chloride Precursor

The sulfonyl chloride analog, 5-bromo-1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (C₅H₆BrClN₂O₂S, MW 273.54 g/mol), serves as a reactive intermediate for synthesizing the sulfonamide via nucleophilic substitution . The chloride group increases electrophilicity, making it suitable for coupling reactions with amines. In contrast, the sulfonamide derivative is more stable and biocompatible, highlighting the trade-off between reactivity and applicability in drug development.

(2-Cyclopropyl-1-methyl-1H-1,3-benzodiazol-5-yl)methanamine Dihydrochloride

This benzodiazole derivative (C₁₂H₁₇Cl₂N₃, MW 274.20 g/mol) shares a methyl-substituted heterocyclic core but replaces the bromoimidazole with a benzodiazole system . Unlike the sulfonamide, this compound lacks bromine and sulfonamide functionality, underscoring the role of these groups in modulating solubility and target specificity.

Triazole Derivatives with Bromo-Fluorophenyl Moieties

5-(2-(4-Bromo-2-fluorophenyl)-1H-imidazol-4-yl)-1-isopropyl-3-methyl-1H-1,2,4-triazole (C₁₅H₁₅BrFN₅, MW 364.22 g/mol) features a triazole-imidazole hybrid structure with a bromo-fluorophenyl substituent . The fluorine atom and triazole ring enhance metabolic stability and binding affinity compared to the simpler imidazole sulfonamide. Such structural complexity may improve pharmacokinetics but complicates synthesis.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Bromine as a Bioactivity Enhancer : Bromination at the 5-position is a common feature in cytotoxic dihydropyridines and imidazole derivatives, suggesting its role in enhancing target interaction .

- Sulfonamide vs. Sulfonyl Chloride : The sulfonamide’s stability makes it preferable for therapeutic applications, while the sulfonyl chloride is critical for synthetic flexibility .

- Structural Complexity and Pharmacokinetics : Triazole and benzodiazole derivatives exhibit improved metabolic stability compared to simpler imidazoles, albeit at the cost of synthetic complexity .

This analysis underscores the importance of substituent choice in balancing reactivity, bioactivity, and manufacturability in heterocyclic drug development.

Biological Activity

Introduction

5-Bromo-1,2-dimethyl-1H-imidazole-4-sulfonamide is a compound belonging to the imidazole family, which is recognized for its diverse biological activities. This article explores its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The compound features:

- Bromine atom at the 5th position

- Methyl groups at the 1st and 2nd positions

- Sulfonamide group at the 4th position

These structural elements contribute to its reactivity and potential biological functions.

Imidazole derivatives, including 5-bromo-1,2-dimethyl-1H-imidazole-4-sulfonamide, interact with various biological targets through several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways. Similar compounds have shown potential in inhibiting monoamine oxidase (MAO), which is critical for neurotransmitter metabolism.

- Receptor Binding : It may interact with adrenergic and dopaminergic receptors, suggesting implications in cardiovascular health and mood regulation.

Biological Activities

Research indicates that imidazole derivatives exhibit a range of biological activities:

- Antimicrobial Activity : Studies have demonstrated that imidazole derivatives can act against various pathogenic microbes. For instance, a study evaluated the antimicrobial efficacy of new imidazole derivatives against bacterial strains using minimum inhibitory concentration (MIC) methods .

- Cytotoxicity : In vitro studies on human dermal fibroblast cells showed varying levels of cytotoxicity among different imidazole derivatives. The MTS assay indicated that certain concentrations led to high cell viability while others resulted in significant reductions in viability .

- Anticancer Potential : Some research suggests that modifications in the imidazole structure can enhance anticancer properties, with specific derivatives showing promise in inhibiting cell proliferation in cancer models.

Study 1: Antimicrobial Evaluation

A study synthesized novel imidazole derivatives and evaluated their antimicrobial activity against several bacterial strains. The results indicated that these derivatives exhibited significant antibacterial properties compared to standard antibiotics like vancomycin and ciprofloxacin .

Study 2: Cytotoxicity Assessment

In another investigation, two derivatives were tested for cytotoxic effects on human fibroblast cells. The study found that one derivative maintained high cell viability across various concentrations, suggesting a favorable safety profile for potential therapeutic applications .

Comparative Analysis with Similar Compounds

To understand the unique properties of 5-bromo-1,2-dimethyl-1H-imidazole-4-sulfonamide, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| 5-Bromo-1,2-dimethyl-1H-imidazole | Contains bromine & sulfonamide | Antimicrobial & cytotoxic activities |

| 1,2-Dimethyl-1H-imidazole | Lacks sulfonamide group | Limited biological applications |

| 3-Methyl-1H-imidazole | Simpler structure | Primarily stimulant effects |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromo-1,2-dimethyl-1H-imidazole-4-sulfonamide?

- The compound can be synthesized via sulfonylation of the imidazole core. A common approach involves reacting 1,2-dimethylimidazole with chlorosulfonic acid to form the sulfonyl chloride intermediate, followed by bromination at the 5-position. Purification typically employs recrystallization or column chromatography to isolate the sulfonamide derivative. Reaction conditions (e.g., temperature, solvent) must be optimized to avoid over-bromination or decomposition .

Q. How can researchers characterize the purity and structural integrity of 5-bromo-1,2-dimethyl-1H-imidazole-4-sulfonamide?

- FTIR : Confirm the presence of sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) and C-Br bonds (590–620 cm⁻¹). 1H/13C NMR : Identify methyl groups (δ ~2.6 ppm for N-CH3), aromatic protons, and bromine-induced deshielding effects. Mass Spectrometry : Verify the molecular ion peak (e.g., m/z 293 [M+H]+) and fragmentation patterns. HPLC : Use reverse-phase columns (C18) with UV detection to assess purity (>95%) .

Q. What solvents and reaction conditions are optimal for derivatizing this compound into bioactive analogs?

- Polar aprotic solvents (DMF, DMSO) are preferred for nucleophilic substitutions at the sulfonamide group. For bromine displacement, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) requires anhydrous conditions and inert atmospheres. Base selection (e.g., K2CO3, NEt3) depends on the nucleophile’s pKa .

Advanced Research Questions

Q. How can computational methods guide the design of 5-bromo-1,2-dimethyl-1H-imidazole-4-sulfonamide derivatives with enhanced target affinity?

- Molecular Docking : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., EGFR kinase). Prioritize substituents that enhance hydrogen bonding with active-site residues. ADMET Prediction : Tools like SwissADME assess bioavailability, permeability, and toxicity risks (e.g., hepatotoxicity via cytochrome P450 interactions) .

Q. What experimental strategies resolve contradictions between computational binding predictions and in vitro bioactivity data?

- Dose-Response Analysis : Perform IC50/EC50 assays to validate docking scores. Structural Validation : Use X-ray crystallography (via SHELX refinement ) or 2D-NOESY to confirm ligand-protein interactions. Control Experiments : Test against off-target receptors to rule out nonspecific binding .

Q. How does the electronic effect of the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

- Bromine’s electron-withdrawing nature activates the imidazole ring for Pd-mediated couplings (e.g., Buchwald-Hartwig amination). Compare reactivity with non-halogenated analogs using Hammett plots to quantify substituent effects. Monitor reaction progress via LC-MS to optimize catalyst loading .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Byproduct Management : Bromine residues may require scavengers (e.g., activated carbon). Purification : Transition from column chromatography to preparative HPLC for gram-scale batches. Stability Testing : Assess degradation under accelerated conditions (40°C/75% RH) to define storage protocols .

Methodological Considerations

Q. How should researchers analyze conflicting spectral data (e.g., unexpected NMR splitting patterns)?

- Dynamic Effects : Evaluate temperature-dependent NMR to detect conformational exchange. 2D Experiments : Use HSQC/HMBC to assign ambiguous signals. Crystallography : Resolve stereochemical ambiguities via single-crystal XRD (ORTEP-III visualization ) .

Q. What criteria determine the selection of this compound for in vivo pharmacokinetic studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.